molecular formula C10H14N2O2S B3198785 2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione CAS No. 1016529-85-3

2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione

Cat. No. B3198785
CAS RN: 1016529-85-3
M. Wt: 226.3 g/mol
InChI Key: DEGLQAJTIAVTNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione, also known as 2-amino-4-methylthiazolidine-1,1-dione or AMT, is a heterocyclic compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and has a molecular weight of 171.2 g/mol. It is a derivative of thiazolidine and is used as a building block in organic synthesis. AMT is a versatile compound that is widely used in the synthesis of biologically active compounds, such as antibiotics, and in the preparation of pharmaceuticals and other compounds.

Scientific Research Applications

Synthetic Development and Biological Potential
The research on 1,3-thiazolidin-4-one derivatives, such as 2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione, reveals significant synthetic developments and a rich history dating back to the mid-nineteenth century. These compounds, including glitazones and rhodanines, are recognized for their broad pharmacological importance, found in various commercial pharmaceuticals. Studies highlight their promising future in medicinal chemistry, demonstrating potential activities against different diseases due to their unique structural and biological properties. The advancements in synthetic methodologies, including green chemistry, underscore their role in addressing environmental concerns and enhancing the quality of life (Santos, Jones, & Silva, 2018).

Heterocyclic Scaffold in Medicinal Chemistry
The significance of the hydantoin scaffold, related to this compound, in drug discovery is well-documented. Hydantoin derivatives are valuable for their diverse biological and pharmacological activity in therapeutic and agrochemical applications. Their role in the synthesis of non-natural amino acids and potential medical applications highlights the scaffold's versatility. The Bucherer-Bergs reaction, a method for producing hydantoin, illustrates the compound's importance in creating new organic compounds and potential therapeutics (Shaikh et al., 2023).

PTP 1B Inhibition and Metabolic Effects
Research on 2,4-thiazolidinediones, including structural analogs of this compound, focuses on their role as PTP 1B inhibitors, targeting the insulin signaling cascade to manage insulin resistance and T2DM. The exploration of the structural framework of these compounds has led to the identification of selective and potent inhibitors, demonstrating the scaffold's potential in designing novel therapeutic agents (Verma, Yadav, & Thareja, 2019).

Spectroscopic and Structural Properties
The synthesis and study of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones offer insights into the structural and spectroscopic properties of these compounds. The investigation into the reaction of chloral with substituted anilines and subsequent treatment with thioglycolic acid exemplifies the synthetic versatility and potential applications of these molecules in various scientific fields (Issac & Tierney, 1996).

properties

IUPAC Name

[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c11-8-9-2-4-10(5-3-9)12-6-1-7-15(12,13)14/h2-5H,1,6-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGLQAJTIAVTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1016529-85-3
Record name 2-[4-(aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione
Reactant of Route 2
Reactant of Route 2
2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione
Reactant of Route 3
Reactant of Route 3
2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione
Reactant of Route 4
Reactant of Route 4
2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione
Reactant of Route 5
Reactant of Route 5
2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione
Reactant of Route 6
Reactant of Route 6
2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.